molecular formula C11H20Cl4 B8821373 1,1,1,11-Tetrachloroundecane CAS No. 3922-34-7

1,1,1,11-Tetrachloroundecane

Cat. No.: B8821373
CAS No.: 3922-34-7
M. Wt: 294.1 g/mol
InChI Key: SCILVRJJSGXTKH-UHFFFAOYSA-N
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Description

1,1,1,11-Tetrachloroundecane is an organic compound with the molecular formula C11H20Cl4 and a molecular weight of 294.089 g/mol . Its CAS Registry Number is 3922-34-7 . This chlorinated undecane derivative is part of a family of halogenated hydrocarbons. As a volatile organic compound (VOC) with a structure based on an undecane chain , it is suited for research and development purposes, particularly in synthetic organic chemistry. It can serve as a chemical intermediate or building block for the synthesis of more complex molecules. Potential research applications include its use in material science, polymer chemistry, and the study of the physicochemical properties of chlorinated compounds. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Handlers should refer to the Safety Data Sheet for proper handling protocols. Specific mechanistic and application data for this exact compound is limited in the public domain, indicating a significant opportunity for novel investigative work.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3922-34-7

Molecular Formula

C11H20Cl4

Molecular Weight

294.1 g/mol

IUPAC Name

1,1,1,11-tetrachloroundecane

InChI

InChI=1S/C11H20Cl4/c12-10-8-6-4-2-1-3-5-7-9-11(13,14)15/h1-10H2

InChI Key

SCILVRJJSGXTKH-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCl)CCCCC(Cl)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 1,1,1,11 Tetrachloroundecane

Direct Halogenation Approaches for Chloroundecane Structures

Direct chlorination of undecane (B72203) presents a straightforward route to obtaining chlorinated undecane isomers. However, this approach typically results in a complex mixture of products due to the statistical nature of free radical halogenation.

Radical Chlorination Mechanisms and Regioselectivity Studies

The direct chlorination of n-alkanes like undecane proceeds via a free-radical chain mechanism. This process is typically initiated by ultraviolet (UV) light or heat, which homolytically cleaves the chlorine-chlorine bond to generate chlorine radicals (Cl•).

Initiation: Cl₂ → 2 Cl•

Propagation: The chlorine radical then abstracts a hydrogen atom from the alkane chain, forming an alkyl radical and hydrogen chloride (HCl). This alkyl radical subsequently reacts with another molecule of chlorine to yield the chlorinated alkane and a new chlorine radical, which continues the chain reaction.

R-H + Cl• → R• + HCl R• + Cl₂ → R-Cl + Cl•

The regioselectivity of this reaction is influenced by the stability of the intermediate alkyl radical. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. However, in the case of undecane, which only possesses primary and secondary hydrogens, the chlorination is less selective. The statistical distribution of monochlorinated products is further complicated by the potential for multiple chlorinations on the same molecule, leading to di-, tri-, and higher chlorinated alkanes.

The industrial production of chlorinated paraffins often involves the direct chlorination of n-alkane feedstocks, resulting in complex isomeric mixtures. chloffin.eu The reaction conditions, such as temperature, can influence the product distribution. For instance, elevated temperatures can favor random free radical substitution over other potential reactions in olefinic starting materials. collectionscanada.gc.ca The synthesis of specific individual chlorinated paraffin (B1166041) congeners with defined chlorine positions and numbers is a significant challenge, often requiring specialized synthetic routes rather than direct chlorination. bcp-instruments.comchloffin.eu

Catalytic Systems and Their Influence on Halogenation Processes

To improve the selectivity of halogenation reactions, various catalytic systems have been explored. While the free-radical chlorination of alkanes is often non-catalytic, certain catalysts can influence the reaction pathway and product distribution. For instance, the use of catalysts can be crucial in other types of halogenation reactions, such as the addition of chlorine across double bonds in alkenes, which can be favored over radical substitution under specific conditions like low temperatures and the absence of light. collectionscanada.gc.ca

Addition Reactions in the Formation of 1,1,1,11-Tetrachloroundecane Analogs

Addition reactions involving unsaturated hydrocarbons provide a more controlled method for the synthesis of specific polychlorinated alkanes. Atom-Transfer Radical Addition (ATRA) is a particularly relevant technique for creating C-C bonds and introducing halogens in a single step.

Atom-Transfer Radical Addition (ATRA) of Carbon Tetrachloride to Unsaturated Hydrocarbons

The ATRA of carbon tetrachloride (CCl₄) to terminal alkenes is a well-established method for synthesizing 1,1,1,3-tetrachloroalkanes. A similar strategy could theoretically be employed to synthesize this compound by reacting carbon tetrachloride with a suitable C₁₁ unsaturated precursor, although specific examples for this exact isomer are not detailed in the provided search results. The reaction of CCl₄ with 1-decene (B1663960) to produce 1,1,1,3-tetrachloroundecane (B1626208) serves as a close analog and provides insight into the reaction mechanism and conditions. uliege.be

The ATRA reaction is typically catalyzed by transition metal complexes, with ruthenium-based catalysts being particularly effective. For example, ruthenium complexes bearing N-heterocyclic carbene (NHC) ligands have been shown to be active in the Kharasch addition of carbon tetrachloride to styrene, a model ATRA reaction. uliege.be The choice of the initiator or catalyst system is critical as it influences the reaction efficiency and can also promote side reactions like olefin metathesis. uliege.be

In a study involving the addition of CCl₄ to 1-decene, a ruthenium catalyst yielded the desired 1,1,1,3-tetrachloroundecane in an 85% yield. uliege.be This highlights the potential of transition metal catalysis for the efficient synthesis of tetrachloroalkane structures. The catalyst's role is to mediate the transfer of a chlorine atom from CCl₄ to the growing radical chain, thereby regenerating the active catalyst and propagating the reaction.

Table 1: Catalyst Systems in ATRA of CCl₄ to Alkenes

Catalyst/Initiator Alkene Product Yield Reference
Ruthenium complex 1-Decene 1,1,1,3-Tetrachloroundecane 85% uliege.be

The mechanism of the ATRA of CCl₄ to an alkene involves the generation of a trichloromethyl radical (•CCl₃) by the catalyst system. This radical then adds to the double bond of the alkene to form a new carbon-centered radical. This radical can then abstract a chlorine atom from another molecule of CCl₄ to form the 1:1 adduct (the desired tetrachloroalkane) and regenerate the trichloromethyl radical, continuing the chain.

Initiation (by catalyst): Catalyst + CCl₄ → Catalyst-Cl + •CCl₃

Propagation: •CCl₃ + CH₂=CH-R → Cl₃C-CH₂-CH•-R Cl₃C-CH₂-CH•-R + CCl₄ → Cl₃C-CH₂-CHCl-R + •CCl₃

A competing reaction is telomerization, where the intermediate radical adduct reacts with another molecule of the alkene instead of CCl₄. This leads to the formation of higher molecular weight oligomers or polymers. The ratio of the 1:1 adduct to telomers can be controlled by the relative concentrations of the alkene and CCl₄, as well as the nature of the catalyst. A higher concentration of CCl₄ generally favors the formation of the 1:1 adduct.

The synthesis of individual chlorinated paraffins with defined structures, such as various tetrachloroundecane (B13960750) isomers, has been achieved for their use as analytical standards. bcp-instruments.comchloffin.euchloffin.eu These syntheses often rely on multi-step procedures starting from precursors like alkenes or alcohols to ensure the precise placement of chlorine atoms. chloffin.eu For example, the synthesis of 1,2,10,11-tetrachloroundecane (B1628220) can be achieved by the chlorination of 1,10-undecadiene (B77067), where chlorine adds across the terminal double bonds. collectionscanada.gc.ca

Table 2: List of Compounds Mentioned

Compound Name
This compound
Undecane
Hydrogen chloride
Carbon tetrachloride
1-Decene
1,1,1,3-Tetrachloroundecane
Styrene
1,1,1,3-Tetrachloro-3-phenylpropane
1,10-Undecadiene
Exploration of Initiator Systems and Catalysis in ATRA

Chlorine Addition Mechanisms to Undecane Derivatives

The synthesis of tetrachlorinated undecanes can be achieved through two primary mechanisms depending on the starting material: free-radical substitution of undecane or electrophilic addition to an undecene derivative.

Free-Radical Substitution: The chlorination of undecane, a saturated alkane, proceeds via a free-radical chain reaction initiated by UV light or heat. This process results in the random substitution of hydrogen atoms with chlorine, leading to a wide array of positional isomers. Achieving a specific structure like this compound would require significant purification from the resulting isomeric mixture.

Electrophilic Addition: A more controlled method for synthesizing specific chlorinated alkanes involves the addition of chlorine to an unsaturated precursor. For example, the synthesis of 1,2,10,11-tetrachloroundecane has been accomplished by bubbling chlorine gas through 1,10-undecadiene at 0°C in the absence of light. collectionscanada.gc.ca These conditions favor electrophilic addition across the double bonds.

The mechanism for the addition of a halogen like chlorine (X₂) to an alkene involves the formation of a cyclic halonium ion intermediate. libretexts.orgpressbooks.pub The π bond of the alkene attacks the electrophilic halogen, displacing a halide ion. libretexts.org The intermediate is then attacked by the halide ion from the anti-face, resulting in anti-addition of the two halogen atoms across the former double bond. libretexts.orgpressbooks.pub If this reaction were applied to 10-undecen-1-ol, subsequent reactions could potentially lead to derivatives of this compound, although this specific pathway is not detailed in the available literature. The addition of hydrohalic acids (like HCl) to alkenes also follows an electrophilic addition mechanism, proceeding through a carbocation intermediate, as described by Markovnikov's rule. masterorganicchemistry.com

Dehydrochlorination Reactions of Chlorinated Alkanes Relevant to this compound

Dehydrochlorination is a primary degradation and reaction pathway for chlorinated alkanes, involving the elimination of a hydrogen chloride (HCl) molecule to form an alkene. nih.gov This reaction is significant in both industrial processes and environmental fate studies of compounds like this compound. The thermal degradation of chlorinated paraffins begins with the dehydrochlorination of unstable chlorine atoms, which then autocatalyzes further HCl elimination, leading to the formation of conjugated polyenes.

Mechanistic Analysis of Dehydrochlorination Pathways

The dehydrochlorination of chlorinated alkanes can proceed through several mechanistic pathways, primarily the E1 (elimination, unimolecular) and E2 (elimination, bimolecular) pathways. The specific mechanism is influenced by the substrate structure, reaction conditions, and the presence of a base or catalyst.

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group (chlorine), while the C-Cl bond breaks simultaneously to form a double bond. This pathway is common for primary and secondary chloroalkanes in the presence of a strong base.

E1 Mechanism: This is a two-step process that begins with the slow, unimolecular cleavage of the C-Cl bond to form a carbocation intermediate. This is followed by a rapid deprotonation of an adjacent carbon by a weak base (or solvent) to form the alkene. This pathway is more typical for tertiary chloroalkanes due to the stability of the tertiary carbocation.

E1cB (Elimination, Unimolecular, Conjugate Base) Mechanism: In some cases, particularly where the β-hydrogen is acidic, a carbanion intermediate may form first, which then expels the chloride ion. However, studies on pentachloroethane (B166500) suggest this is less common for polychlorinated alkanes compared to concerted E2 or E1-like mechanisms. mit.edu

Research on the thermal decomposition of 1,2-dichloroethane (B1671644) indicates a radical-chain mechanism can also lead to dehydrochlorination, forming vinyl chloride and HCl. worldscientific.com Similarly, studies on polyvinyl chloride (PVC) show that the elimination of HCl can lead to polyacetylene-like structures. researchgate.net

MechanismMolecularityIntermediateRate LawSubstrate Preference
E2BimolecularTransition Statek[Substrate][Base]Primary > Secondary > Tertiary
E1UnimolecularCarbocationk[Substrate]Tertiary > Secondary > Primary
E1cBUnimolecular (from conjugate base)CarbanionVariableSubstrates with acidic β-H and poor leaving group

Factors Influencing Dehydrochlorination Kinetics and Selectivity

Several factors significantly impact the rate and outcome of dehydrochlorination reactions for polychlorinated alkanes.

Temperature: Higher temperatures generally increase the rate of dehydrochlorination. mdpi.com In the gas-phase chlorination of ethane, dehydrohalogenation side reactions become significant at elevated temperatures, leading to byproducts like dichloroethylene. mdpi.com

Structure of the Alkane: The position of the chlorine atoms and the degree of chlorination affect reactivity. For instance, the presence of a chlorine atom can activate adjacent C-H bonds. The thermal instability of chlorinated paraffins is often attributed to unstable chlorine atoms, such as those at the end of a carbon chain, which are easily eliminated. Homolytic reduction reactivity is typically higher for secondary chloro-derivatives than for primary ones. mdpi.com

Catalysts and Medium: The presence of basic compounds like pyridine (B92270) or quinoline (B57606) can catalyze the dehydrochlorination of chlorinated alkanes. The reaction medium also plays a role; studies on pentachloroethane dehydrochlorination showed a significant solvent kinetic isotope effect, indicating the transition state has considerable carbanion character. mit.edu The presence of certain metals or metal oxides can also catalyze the reaction.

Hydrodehalogenation Studies Applied to Chlorinated Alkanes

Catalytic hydrodehalogenation (HDH) is a promising method for the detoxification of chlorinated compounds. mdpi.com It involves the reaction of a chlorinated alkane with a hydrogen source, typically H₂, in the presence of a catalyst to replace chlorine atoms with hydrogen atoms, producing the corresponding alkane and HCl. researchgate.netresearchgate.net

Catalytic Hydrodehalogenation Mechanisms and Scope

The most common catalysts for hydrodehalogenation are noble metals, particularly palladium (Pd) and platinum (Pt), often supported on materials like carbon (C) or alumina (B75360) (Al₂O₃). researchgate.netmdpi.com Non-noble metals such as nickel (Ni), iron (Fe), and cobalt (Co) are also being investigated as more cost-effective alternatives. researchgate.netbg.ac.rs

The generally accepted mechanism for hydrodehalogenation on a metal catalyst surface involves several steps: researchgate.net

Adsorption: Both the chlorinated alkane and molecular hydrogen (H₂) adsorb onto the catalyst surface.

Hydrogen Dissociation: The H-H bond in H₂ is cleaved, and hydrogen atoms bind to the catalyst surface.

C-Cl Bond Cleavage: The chlorinated alkane undergoes sequential hydrogenolysis, where C-Cl bonds are broken. An adsorbed hydrogen atom attacks the carbon atom, displacing the chlorine atom, which remains adsorbed on the surface before desorbing as HCl.

Desorption: The final dechlorinated hydrocarbon product desorbs from the catalyst surface.

The rate-determining step can vary. For chloroalkanes, straightforward structure-reactivity correlations are often found, whereas for chloroethenes, the addition of an activated hydrogen species appears to be rate-determining. researchgate.net

The scope of catalytic hydrodehalogenation is broad, but reactivity depends on the structure of the substrate. The strength of the carbon-halogen bond is a key factor, with reactivity generally following the order C-I > C-Br > C-Cl >> C-F. researchgate.net For polychlorinated compounds, the reaction often proceeds stepwise. researchgate.net However, the efficiency can be affected by catalyst poisoning from the generated HCl or strongly adsorbed intermediates. researchgate.net The particle size of the catalyst can also influence both activity and selectivity; for example, with a Pd/C catalyst, smaller particles may favor complete hydrodechlorination to methane, while larger particles might yield chloroform (B151607) from tetrachloromethane. mdpi.com

CatalystSupportTypical ConditionsKey CharacteristicsReference
Palladium (Pd)Carbon (C), Alumina (Al₂O₃)Ambient temperature, H₂ gasHigh activity, widely used, can be poisoned by chloride. researchgate.net
Platinum (Pt)Alumina (Al₂O₃)Ambient to moderate temperaturesHigh activity, can be more robust than Pd in some cases. mdpi.com
Rhodium (Rh)Alumina (Al₂O₃)Ambient temperature, H₂ gasVery active but highly susceptible to chloride poisoning. researchgate.net
Nickel (Ni)VariousModerate temperaturesLower cost alternative to noble metals. researchgate.net
Iron (Fe)- (as nZVI)Aqueous, ambient temperatureUsed as zero-valent iron (nZVI) for environmental remediation. nih.gov

Structural Characterization and Spectroscopic Analysis of 1,1,1,11 Tetrachloroundecane

Advanced Chromatographic Techniques for Separation and Identification of Tetrachloroundecanes

The separation of complex mixtures of chlorinated alkanes is a significant analytical challenge due to the large number of possible isomers and congeners. collectionscanada.gc.caresearchgate.net Free radical chlorination, a common synthesis method, produces a vast array of structurally similar compounds that are difficult to resolve. collectionscanada.gc.ca Therefore, high-performance chromatographic techniques are essential for the separation and subsequent identification of specific isomers like 1,1,1,11-tetrachloroundecane.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) and High-Resolution Detectors (FID, MS-MS, HRMS)

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as tetrachloroundecanes. thermofisher.com When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separating and identifying individual components within a mixture. wikipedia.orgetamu.edu The GC column separates compounds based on their boiling points and polarity, with the retention time serving as a key identifying characteristic. thermofisher.cometamu.edu

For enhanced specificity and sensitivity, various detectors can be employed:

Flame Ionization Detector (FID): A robust and widely used detector that provides good sensitivity for organic compounds.

Mass Spectrometry (MS): Provides mass-to-charge ratio (m/z) information, allowing for the determination of molecular weight and fragmentation patterns crucial for structural elucidation. etamu.edu

Tandem Mass Spectrometry (MS-MS): Offers an additional layer of specificity by selecting a specific parent ion and fragmenting it further, which is particularly useful for distinguishing between isomers.

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, enabling the determination of elemental composition and confident identification of unknown compounds. researchgate.net

The combination of GC with these advanced detectors is considered a "gold standard" for the positive identification of specific organic substances. wikipedia.org

High-Resolution Gas Chromatography (HRGC) for Isomer and Congener Resolution

High-Resolution Gas Chromatography (HRGC) utilizes long, narrow-bore capillary columns to achieve superior separation of closely related compounds, such as the various isomers and congeners of tetrachloroundecane (B13960750). frontiersin.orgnih.gov The efficiency of these columns allows for the resolution of compounds with very similar boiling points, which is a common characteristic of chlorinated alkane isomers. frontiersin.orgnih.gov The choice of stationary phase within the column is critical and can be tailored to exploit subtle differences in the analytes' properties, such as polarity, to enhance separation. nih.gov The inability to easily resolve the large number of congeners and isomers produced by some synthesis methods makes HRGC an indispensable tool for detailed characterization. collectionscanada.gc.ca

Spectroscopic Elucidation of Molecular Structure for Chlorinated Undecanes

Once separated, or for the analysis of a purified substance, spectroscopic techniques provide detailed information about the molecular structure of chlorinated undecanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chlorine Positional Isomerism and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13). nih.gov This information is invaluable for determining the precise location of chlorine atoms on the undecane (B72203) chain and for assigning stereochemistry. nih.govauremn.org.br

¹H NMR: The chemical shift, integration, and multiplicity (splitting pattern) of proton signals can reveal the number of different proton environments and their proximity to electronegative chlorine atoms.

¹³C NMR: Provides information on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are highly sensitive to their local electronic environment, allowing for the identification of carbons bonded to chlorine. nih.gov

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish connectivity between protons and carbons, further confirming the structural assignment.

For complex mixtures of chlorinated paraffins where signals extensively overlap, multidimensional NMR approaches combined with predictive models have been developed to help identify the most probable isomeric structures present. nih.gov

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative and based on general principles of NMR spectroscopy. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
C1-~85-95-
C22.5 - 2.7~45-55Triplet
C31.8 - 2.0~25-35Multiplet
C4-C91.2 - 1.6~28-32Multiplet
C101.7 - 1.9~32-42Multiplet
C113.5 - 3.7~44-54Triplet

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular formula and analyzing the fragmentation patterns of this compound. tutorchase.com The ionization process, often electron impact (EI), causes the molecule to form a molecular ion (M⁺) and then break apart into smaller, charged fragments. libretexts.org

The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. tutorchase.comacdlabs.com The presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio), results in characteristic isotopic clusters for chlorine-containing fragments, which aids in their identification. docbrown.info

Table 2: Potential Fragmentation Ions in the Mass Spectrum of this compound (Note: This table presents hypothetical major fragments based on common fragmentation pathways for halogenated alkanes.)

m/z ValuePossible Fragment IonDescription
[M]+[C₁₁H₂₀Cl₄]⁺Molecular Ion
M - Cl[C₁₁H₂₀Cl₃]⁺Loss of a chlorine radical
M - HCl[C₁₁H₁₉Cl₃]⁺Loss of a hydrogen chloride molecule
[CCl₃]⁺[CCl₃]⁺Trichloromethyl cation
[C₈H₁₆Cl]⁺[CH₂(CH₂)₇CH₂Cl]⁺Cleavage of the C2-C3 bond

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing its vibrational modes. labmanager.com

FTIR Spectroscopy: Measures the absorption of infrared radiation by the molecule, causing vibrations and rotations. Specific functional groups absorb at characteristic frequencies. For this compound, key absorptions would include C-H stretching and bending vibrations of the alkyl chain and the C-Cl stretching vibrations. nih.gov

Raman Spectroscopy: Involves inelastic scattering of monochromatic light. It is complementary to FTIR and particularly sensitive to non-polar bonds. C-Cl bonds also exhibit characteristic Raman signals. pitt.edunih.gov

Together, FTIR and Raman can provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of the alkane backbone and the carbon-chlorine bonds. labmanager.comcore.ac.uk

Table 3: Characteristic Vibrational Frequencies for this compound (Note: These are approximate frequency ranges for the specified functional groups.)

Functional GroupFTIR Frequency Range (cm⁻¹)Raman Frequency Range (cm⁻¹)Vibrational Mode
C-H (Alkyl)2850-29602850-2960Stretching
C-H (Alkyl)1350-14701350-1470Bending
C-Cl600-800600-800Stretching

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

A thorough search of scientific literature and crystallographic databases reveals a notable absence of published X-ray diffraction (XRD) data specifically for this compound. While XRD is a fundamental technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, it appears that such an analysis has not been reported for this particular compound.

X-ray diffraction analysis provides crucial information about the solid-state structure of a molecule, including the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal lattice), the space group (the symmetry of the crystal structure), and the precise coordinates of each atom. unt.eduanl.gov This information allows for the detailed determination of bond lengths, bond angles, and intermolecular interactions within the crystal. psu.edursc.org

In the absence of experimental XRD data for this compound, it is not possible to provide a data table of its crystallographic parameters or a detailed discussion of its solid-state molecular conformation and packing.

For illustrative purposes, a typical crystallographic data table derived from an X-ray diffraction experiment would include the parameters shown in Table 3.3.1. It is important to reiterate that the values in this table are placeholders and do not represent actual data for this compound .

Table 3.3.1: Illustrative Crystallographic Data Table (Hypothetical)

Parameter Value
Chemical Formula C₁₁H₂₀Cl₄
Formula Weight 306.09 g/mol
Crystal System Not Available
Space Group Not Available
Unit Cell Dimensions
a (Å) Not Available
b (Å) Not Available
c (Å) Not Available
α (°) Not Available
β (°) Not Available
γ (°) Not Available
Volume (ų) Not Available
Z (molecules/unit cell) Not Available
Calculated Density (g/cm³) Not Available
Selected Bond Lengths (Å)
C-C Not Available
C-Cl Not Available
C-H Not Available
Selected Bond Angles (°)
C-C-C Not Available
Cl-C-Cl Not Available

This table is for illustrative purposes only. No experimental data is available for this compound.

Detailed research findings on the solid-state structure, including conformational analysis of the undecane chain and the nature of intermolecular contacts (such as van der Waals or halogen bonding), are contingent upon the successful crystallization of the compound and subsequent X-ray diffraction analysis. Without such a study, any discussion of the molecular structure in the solid state would be purely speculative.

Table of Compounds Mentioned

Compound Name

Computational Chemistry and Theoretical Investigations of 1,1,1,11 Tetrachloroundecane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental to understanding the electronic nature of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. nih.govacs.org It is used to determine the electronic structure of a molecule by calculating the electron density, rather than the complex multi-electron wavefunction. nih.gov For 1,1,1,11-tetrachloroundecane, DFT calculations can provide crucial data on its stability, reactivity, and the energetics of potential chemical reactions.

DFT can be used to calculate key energetic properties and reactivity indicators. For instance, the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are critical. A QSAR model developed for chlorinated alkanes demonstrated a strong correlation between E_LUMO and molecular descriptors like the number of chlorine and carbon atoms. nih.gov The HOMO-LUMO gap is a proxy for chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov

In the case of this compound, the electron-withdrawing effects of the terminal trichloromethyl (-CCl₃) group and the chlorine atom at the C11 position significantly influence the electron density distribution across the eleven-carbon chain. DFT calculations would likely show a polarization of C-Cl and C-H bonds, with significant partial positive charges on the carbon atoms bonded to chlorine. These sites represent potential targets for nucleophilic attack. Furthermore, DFT can model reaction pathways, such as oxidation or reduction, by calculating the activation energies and reaction enthalpies for processes like dehydrochlorination or hydrolysis, providing mechanistic insights into its degradation. rsc.org

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyHypothetical ValueSignificance
E_HOMO-8.5 eVEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons.
E_LUMO-0.9 eVEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. nih.gov
HOMO-LUMO Gap7.6 eVIndicator of chemical stability and reactivity. nih.gov
Dipole Moment~2.5 DMeasures the overall polarity of the molecule, influencing intermolecular forces.

Long-chain alkanes like undecane (B72203) are highly flexible, capable of adopting numerous spatial arrangements, or conformations, due to rotation around their carbon-carbon single bonds. wou.edufiu.edu The presence of bulky and electronegative substituents, such as in this compound, places significant constraints on this flexibility.

Computational conformational analysis is typically a multi-step process. nih.gov First, a molecular mechanics force field might be used to rapidly generate thousands of possible conformations. The most stable of these (i.e., those with the lowest energy) are then selected for more accurate optimization using a higher level of theory, such as DFT. acs.org For this compound, the analysis would focus on the dihedral angles along the C1-C11 backbone. The bulky -CCl₃ group and the C11-Cl will create steric and electrostatic repulsion, likely favoring extended, anti-periplanar (zigzag) conformations over more folded, gauche arrangements to minimize these unfavorable interactions. fiu.edu

Since the chlorine atom at C11 makes this carbon a stereocenter, this compound exists as a pair of enantiomers (R and S). Computational methods can be used to model both stereoisomers. While the electronic energies of the R and S enantiomers are identical, their interaction with other chiral molecules (like enzymes in a biological system) would differ, which is critical for understanding their biological activity and metabolic fate.

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer DescriptionHypothetical Relative Energy (kcal/mol)Key Dihedral Angles
All-Anti (Extended)0.00All C-C-C-C angles ~180°
Single Gauche (C4-C5)+0.9One C-C-C-C angle ~60°
Double Gauche (C4-C5, C7-C8)+1.8Two C-C-C-C angles ~60°
Folded (Hairpin-like)> +5.0Multiple gauche torsions leading to proximity of chain ends.

Density Functional Theory (DFT) for Mechanistic Insights and Energetics

Molecular Modeling and Simulation for Predictive Studies

Beyond electronic structure, computational models can predict how a molecule will behave in bulk phases and interact with its environment, which is crucial for assessing environmental risk.

The "Conductor-like Screening Model for Real Solvents" (COSMO-RS) is a powerful method for predicting the thermodynamic properties of liquids and solutions. rsc.orgrsc.org It combines quantum chemistry with statistical thermodynamics to calculate properties like partition coefficients (e.g., octanol-water partition coefficient, K_ow), which are essential for predicting a chemical's environmental distribution and bioaccumulation potential. nih.govchemrxiv.org

For this compound, a COSMO-RS calculation would first involve a DFT calculation to determine the screening charge density on the molecule's surface. This "sigma profile" is a histogram of charge density that acts as a detailed fingerprint of the molecule's interaction potential. COSMO-RS then uses these profiles to calculate the chemical potential of the molecule in different solvents (like octanol (B41247) and water), from which K_ow is derived. nih.gov Studies on other chlorinated paraffins have shown that COSMO-RS can accurately predict these values. service.gov.uk

Table 3: Hypothetical Fragment Contributions to log K_ow for this compound

FragmentCountHypothetical Contribution to log K_owTotal Contribution
-CH₃0+0.550.00
-CH₂-9+0.50+4.50
-CCl₃1+2.00+2.00
-CH₂Cl1+1.05+1.05
Estimated log K_ow~7.55

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) are statistical models that correlate chemical structure with biological activity or physical properties. ecetoc.org These models are a cornerstone of predictive toxicology and environmental science. nih.gov To build a QSAR for a class of compounds like chlorinated alkanes, one needs a "training set" of molecules with known experimental data (e.g., toxicity, biodegradability) and a set of calculated molecular descriptors for each. acs.org

For this compound, a wide range of descriptors can be calculated. These fall into several categories:

0D/1D: Molecular weight, atom counts (N_C, N_Cl). nih.gov

2D: Topological indices that describe molecular branching and connectivity.

3D: Molecular surface area, volume.

Physicochemical: The predicted log K_ow value. nih.govacs.org

Quantum Chemical: E_HOMO, E_LUMO, dipole moment, atomic charges from DFT calculations. nih.gov

A QSAR model for the aquatic toxicity of chlorinated alkanes, for example, might find a strong correlation between the 96-hour LC₅₀ (lethal concentration for 50% of a fish population) and descriptors like log K_ow and E_LUMO. nih.govacs.org By inputting the calculated descriptors for this compound into such a validated model, its toxicity could be predicted without performing animal testing.

COSMO-RS and Fragment Contribution Models for Predicting Molecular Interactions and Partitioning Behavior

Derivation of Mechanistic Insights from Theoretical Studies

One of the most powerful applications of computational chemistry is to elucidate complex reaction mechanisms, such as those involved in metabolism. researchgate.net The biotransformation of chlorinated paraffins is of significant environmental and toxicological interest. acs.org

A recent study investigated the metabolic pathways of a similar compound, 1,1,1,3,10,11-hexachloroundecane, using both in vitro experiments with human liver enzymes (cytochrome P450, or CYP) and computational methods. acs.orgresearchgate.net The study found that metabolism proceeds through pathways like hydroxylation and oxidative dechlorination. acs.org

Theoretical studies on this compound would follow a similar approach. DFT calculations can be used to model the reaction mechanisms of CYP-mediated oxidation. mdpi.com This involves modeling the active species of the enzyme (Compound I) and calculating the activation energy barriers for hydrogen abstraction or chlorine oxidation at each unique position along the undecane chain. Such calculations could predict the most likely sites of initial metabolic attack. For example, the methylene (B1212753) (-CH₂-) carbons are likely sites for hydroxylation. The calculations can then explore subsequent steps, such as the oxidation of the resulting alcohol to a ketone or carboxylic acid, or dechlorination events. acs.org These theoretical mechanistic studies provide a molecular-level understanding that complements the macroscopic predictions from QSAR models, offering a comprehensive picture of the potential fate and toxicity of this compound in biological systems.

Environmental Chemistry and Transport Phenomena of 1,1,1,11 Tetrachloroundecane

Environmental Partitioning Behavior of Chlorinated Alkanes

The distribution of chlorinated alkanes like 1,1,1,11-tetrachloroundecane in the environment is governed by its tendency to partition between air, water, soil, and biota. This behavior is quantified by key physicochemical parameters such as the Henry's Law constant (H), the octanol-water partition coefficient (Kow), and the organic carbon-water (B12546825) partition coefficient (Koc).

Air-Water Partitioning: Determination and Modeling of Henry's Law Constants

The Henry's Law constant (H) describes the equilibrium partitioning of a chemical between the air and water phases and is a critical parameter for assessing its volatility from aqueous systems. viu.ca It can be expressed as the ratio of the partial pressure of the compound in the gas phase to its concentration in the water phase. viu.ca For chlorinated alkanes, Henry's Law constants have been determined using various methods, including gas-sparging techniques. oup.com These studies reveal that H values for chlorinated alkanes decrease with an increasing degree of chlorination. oup.comcollectionscanada.gc.ca

Research on a range of chlorinated alkanes (C10–C12) has shown that H values can range from 0.68 to 19.18 Pa·m³/mol for tetra- and pentachloro-congeners. collectionscanada.gc.ca In contrast, dichloro-congeners exhibit higher H values, ranging from 499 to 648 Pa·m³/mol. oup.comcollectionscanada.gc.ca For instance, the Henry's Law constant for 1,2,10,11-tetrachloroundecane (B1628220) has been reported as 1.6 x 10¹ Pa·m³/mol. noaa.gov Modeling efforts, such as those using EPI Suite™, employ group and bond contribution methods to estimate Henry's Law constants for these compounds. researchgate.netresearchgate.net These models are essential given the vast number of individual chlorinated alkane isomers.

Table 1: Experimentally Determined and Estimated Henry's Law Constants (H) for Selected Chlorinated Alkanes

CompoundCarbon ChainChlorination LevelHenry's Law Constant (H) (Pa·m³/mol)Reference
1,10-DichlorodecaneC10Dichloro499 oup.com
1,12-DichlorododecaneC12Dichloro648 oup.com
Tetrachloro-congenersC10-C12Tetrachloro0.68 - 19.18 collectionscanada.gc.ca
Pentachloro-congenersC10-C12Pentachloro0.68 - 19.18 collectionscanada.gc.ca
1,2,10,11-TetrachloroundecaneC11Tetrachloro16 noaa.gov

Octanol-Water Partitioning (Kow) and its Correlation with Molecular Structure

The octanol-water partition coefficient (Kow), typically expressed as its logarithm (log Kow), is a measure of a chemical's hydrophobicity and its potential for bioaccumulation in organisms. researchgate.net For chlorinated alkanes, log Kow values are significantly influenced by carbon chain length, the degree of chlorination, and the specific positions of chlorine atoms on the alkane chain. researchgate.netnih.gov

Studies have shown that log Kow values for polychlorinated n-alkanes (PCAs) can range widely, from approximately 4.10 to 11.34. researchgate.netnih.gov Research using reversed-phase high-performance liquid chromatography (RP-HPLC) to determine log Kow for various C10, C11, and C12 chloroalkanes demonstrated these structural correlations. researchgate.netnih.gov At a given chlorine content, the log Kow value increases linearly with the carbon chain length. researchgate.netnih.gov However, the relationship with the degree of chlorination is more complex, showing a polynomial effect. researchgate.netnih.gov For C10-13 chlorinated paraffins, log Kow values have been reported to range from 4.39 to 8.69. europa.eu The substitution pattern of chlorine atoms also markedly influences the log Kow value. researchgate.netnih.gov A high log Kow value, often above 5, suggests a potential for bioaccumulation. researchgate.net

Table 2: Range of log Kow Values for Various Chlorinated Alkanes

Chlorinated Alkane GroupChlorine Content (%)log Kow RangeReference
Polychlorinated n-decanes (C10)50.2Starts at 4.10 researchgate.netnih.gov
Polychlorinated n-octacosanes (C28)54.8Up to 11.34 researchgate.netnih.gov
Individual C10, C11, C12 ChloroalkanesVaries3.82 - 7.75 researchgate.netnih.gov
C10-13 Chlorinated Paraffins49 - 714.39 - 8.69 europa.eu

Sorption and Desorption Kinetics in Sediment and Soil Matrices

The tendency of a chemical to bind to soil and sediment is a critical factor in its environmental mobility and bioavailability. This process, known as sorption, is often normalized to the organic carbon content of the soil or sediment, yielding the organic carbon-water partition coefficient (Koc). usgs.govca.gov Chlorinated alkanes, being hydrophobic, generally exhibit strong sorption to organic matter in these matrices. industrialchemicals.gov.au

High Koc values indicate that the compound will preferentially partition to soil and sediment, reducing its concentration in the water column and its mobility. industrialchemicals.gov.au For medium-chain chlorinated paraffins (MCCPs), estimated log Koc values range from 4.5 to 6.6, signifying strong partitioning and expected immobility in soil. industrialchemicals.gov.au The sorption process is often biphasic, with an initial rapid sorption followed by a much slower phase. uu.nlresearchgate.net Similarly, desorption kinetics can be multiphasic, involving rapidly, slowly, and very slowly desorbing fractions. researchgate.netuva.nl This slow desorption, or sequestration, can lead to the long-term persistence of these compounds in soil and sediment, making them less available for degradation or transport. uva.nl

Environmental Transformation Pathways and Persistence Mechanisms

The persistence of this compound in the environment is determined by its resistance to various degradation processes, both biological and abiotic. Chlorinated alkanes are generally recognized as persistent organic pollutants (POPs) due to their structural stability. ontosight.ai

Biodegradation Resistance and Abiotic Degradation Studies

Chlorinated alkanes are known for their resistance to biodegradation. ontosight.aiontosight.ai The presence of chlorine atoms on the alkane chain enhances this resistance. ontosight.ai However, some microbial degradation is possible, typically under specific conditions and with adapted microorganisms. researchgate.nettoxoer.com Studies with Pseudomonas sp. strain 273, which has an oxygenolytic dehalogenase, showed that the position of chlorine atoms greatly influences dehalogenation. nih.gov The highest degradation yields were observed for terminally chlorinated alkanes (alpha- and alpha,omega-chlorinated compounds). nih.gov Conversely, vicinal chlorination (chlorine atoms on adjacent carbons) dramatically hinders degradation. nih.gov While some highly chlorinated structures are resistant to aerobic degradation, they can be partially dehalogenated under anaerobic conditions to less chlorinated compounds, which may then be more susceptible to aerobic mineralization. researchgate.net For instance, 1,1,1-trichloroethane (B11378) can undergo abiotic degradation through hydrolysis and dehydrochlorination. nih.gov

Bioaccumulation and Trophic Transfer Mechanisms in Environmental Compartments

The environmental fate of this compound is significantly influenced by its propensity for bioaccumulation, which is the accumulation of a substance in an organism at a faster rate than its elimination. doaj.org This process is driven by the compound's physicochemical properties, particularly its hydrophobicity, which is enhanced by its long carbon chain and multiple chlorine atoms.

Research indicates that this compound exhibits a strong tendency to accumulate in biological systems. A high bioconcentration factor (BCF), which measures the uptake of a chemical from the surrounding water, has been reported for this compound. In fish, the BCF for this compound can be as high as 7,816 L/kg, signifying substantial accumulation from the aquatic environment. Studies on the broader class of short-chain chlorinated paraffins (SCCPs), which includes C11 congeners like this compound, corroborate this high bioaccumulative potential. In the invertebrate Daphnia magna, SCCPs were found to be very bioaccumulative, with log bioaccumulation factor (BAF) values ranging from 6.5 to 7.0 (L/kg lipid). acs.org

Further research on marine food webs has provided evidence for the bioaccumulation of SCCPs, including C11 formula groups, in various organisms. acs.org The logarithm of the bioaccumulation factors (log BAFs) for individual SCCP congeners has been measured in the range of 4.1 to 6.7. acs.org Similarly, biota-sediment accumulation factors (BSAFs), which describe the partitioning of the chemical from sediment into an organism, have been reported to be between 0.1 and 7.3. acs.org This accumulation is strongly controlled by the compound's lipophilicity, or its affinity for fatty tissues (lipids). nih.gov As a result, longer carbon chains and a higher degree of chlorination, which increase hydrophobicity, tend to favor bioaccumulation in the lipid-rich tissues of organisms.

Once in an organism, this compound can be transferred to higher trophic levels through consumption, a process known as trophic transfer. When the concentration of the contaminant increases at successive trophic levels, it is termed biomagnification. researchgate.net Studies on marine food webs have demonstrated the biomagnification potential of SCCPs. The trophic magnification factor (TMF), a measure of biomagnification across a food web, has been calculated for total SCCPs at values such as 2.38 and up to 3.00 in separate marine ecosystems. doaj.orgacs.org These findings indicate that SCCPs, including this compound, are not only accumulated by individual organisms but are also concentrated as they move up the food chain, posing a risk to predators at the top. doaj.orgacs.org The TMF values for different SCCP congener groups have been shown to correlate significantly with their octanol-water partition coefficient (log KOW) values, reinforcing the role of hydrophobicity in driving this process. doaj.orgacs.org

Table 1: Bioaccumulation and Trophic Transfer Data for Short-Chain Chlorinated Paraffins (SCCPs)

Parameter Value Organism/System Source(s)
Bioconcentration Factor (BCF) up to 7,816 L/kg Fish
Log Bioaccumulation Factor (Log BAF) 6.5 - 7.0 L/kg lipid Daphnia magna acs.org
Log Bioaccumulation Factor (Log BAF) 4.1 - 6.7 Marine Organisms acs.org
Biota-Sediment Accumulation Factor (BSAF) 0.1 - 7.3 Marine Organisms acs.org
Trophic Magnification Factor (TMF) 2.38 Marine Food Web (Zooplankton-Shrimp-Fish) acs.org
Trophic Magnification Factor (TMF) 2.19 - 3.00 Marine Food Web (Laizhou Bay) doaj.org

Development of Analytical Methodologies for Environmental Monitoring and Trace Analysis

The environmental monitoring and trace analysis of this compound are inherently challenging due to its existence within complex technical mixtures of chlorinated paraffins, which can contain thousands of isomers. chloffin.euchloffin.eu This complexity makes it difficult to separate and quantify individual compounds. Consequently, there is no single universally agreed-upon analytical method, but several advanced techniques have been developed and are commonly employed. nih.govthermofisher.com

The most prevalent approach for the analysis of SCCPs is gas chromatography (GC) coupled with mass spectrometry (MS). nih.govchrom-china.com For enhanced sensitivity and selectivity toward halogenated compounds, electron capture negative ionization (ECNI) is the most frequently used ionization technique. nih.govgcms.cz In ECNI-MS, quantification often relies on monitoring the characteristic [M-Cl]⁻ ions for each group of congeners. chloffin.eu However, the sheer number of co-eluting isomers in environmental samples can lead to significant mass interferences, complicating accurate quantification. nih.gov

To address these challenges, high-resolution mass spectrometry (HRMS) has become an invaluable tool. thermofisher.com Techniques like GC coupled with Orbitrap HRMS or time-of-flight (TOF) HRMS provide the mass accuracy and resolving power needed to distinguish SCCP congeners from matrix interferences. nih.govgcms.cz Furthermore, comprehensive two-dimensional gas chromatography (GCxGC) offers superior chromatographic separation, which is crucial for resolving the components of these complex mixtures before they enter the mass spectrometer. gcms.cz

Sample preparation is a critical step for trace analysis in complex environmental matrices like sediment and biota. norman-network.net Standard methods include extraction via pressurized liquid extraction (PLE) or Soxhlet, followed by a rigorous clean-up procedure. chloffin.eunorman-network.net This often involves using acid-treated silica (B1680970) gel columns to remove lipids and other co-extracted substances that can interfere with the analysis. norman-network.net

Alternative analytical strategies have also been developed. One such method involves catalytic hydrodechlorination or deuterodechlorination, which reduces the chlorinated paraffins to their corresponding n-alkanes or deuterated n-alkanes. chloffin.eu This simplifies the mixture for GC-MS analysis and allows for characterization of the carbon chain backbone, although information on the original degree of chlorination is lost. chloffin.eu For rapid screening, methods using direct injection into an atmospheric pressure chemical ionization (APCI) source coupled with qTOF-HRMS have been developed, offering analysis times of less than a minute. acs.org

Table 2: Summary of Analytical Methodologies for Short-Chain Chlorinated Paraffins (SCCPs)

Technique Ionization Mode Key Features & Applications Source(s)
GC-LRMS ECNI Common technique for routine analysis; monitors [M-Cl]⁻ ions; prone to interferences. chloffin.eunorman-network.net
GC-HRMS (Orbitrap, TOF) ECNI High mass accuracy and resolution; overcomes mass interference problems for enhanced selectivity and sensitivity in complex samples. nih.govthermofisher.comgcms.cz
GCxGC-HRMS ECNI Provides superior chromatographic separation for resolving thousands of isomers in technical mixtures and environmental samples. gcms.cz
Direct Injection-HRMS APCI Extremely fast analysis (<1 min); suitable for rapid screening of short, medium, and long-chain CPs. acs.org
Carbon Skeleton GC-MS EI Involves catalytic hydrodechlorination to simplify the mixture to n-alkanes; characterizes carbon chain length but loses chlorination data. chloffin.eu

Future Research Directions and Emerging Methodologies

Development of Novel Synthetic Approaches for Regio- and Stereoselective Synthesis of Chlorinated Alkanes

The industrial production of chlorinated alkanes typically involves free-radical chlorination, a process known for its low positional selectivity, resulting in complex mixtures of isomers and congeners. nih.gov A significant area of future research lies in the development of synthetic methods that offer precise control over the placement of chlorine atoms on the alkane chain (regioselectivity) and their spatial orientation (stereoselectivity).

Recent advancements in catalysis offer promising avenues. For instance, the use of N-chloroamides in amidyl radical-mediated reactions has demonstrated the potential for sterically and electronically dictated site-selective chlorination of complex molecules. nih.gov This approach allows for the functionalization of specific C-H bonds, even in the presence of other reactive sites like alkenes and arenes, which is a major challenge in traditional chlorination methods. nih.gov

Furthermore, the development of catalyst-assisted reactions is a cornerstone of greener and more selective organic synthesis. nih.gov Research into photoredox and electrocatalysis, for example, provides pathways to generate reactive radical intermediates under mild conditions, enabling highly selective chlorination reactions. mdpi.com These methods can overcome the high energy requirements and lack of selectivity associated with traditional radical chlorination. mdpi.com The exploration of directing groups, which coordinate with a catalyst to guide the chlorination to a specific position, is another key strategy for enhancing regioselectivity. nih.gov

Future efforts will likely focus on:

Designing sophisticated catalyst systems: This includes the development of new metal-based and organocatalysts that can achieve high regio- and stereoselectivity. nih.govmdpi.comacs.org

Exploring novel directing groups: The design of removable or functional directing groups can enable the selective chlorination of previously inaccessible positions on the alkane chain. nih.gov

Leveraging computational chemistry: In silico modeling can aid in the design of catalysts and predict their selectivity, accelerating the discovery of new synthetic methods. nih.gov

The successful development of such selective synthetic routes would not only provide access to specific chlorinated alkane congeners like 1,1,1,11-Tetrachloroundecane for toxicological and environmental studies but also pave the way for more controlled and potentially less hazardous industrial production processes.

Advancement of Spectroscopic and Analytical Techniques for Complex Chlorinated Alkane Mixture Characterization

The inherent complexity of technical chlorinated alkane mixtures presents a significant analytical challenge. nih.govnih.gov A typical commercial product can contain thousands of homologs and congeners, making detailed characterization difficult with conventional methods. nih.gov Future research will focus on advancing analytical techniques to better separate, identify, and quantify the individual components within these complex mixtures.

Current and Emerging Techniques:

TechniqueDescriptionFuture Directions
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) Provides enhanced separation by using two columns with different stationary phases. It is particularly useful for resolving co-eluting compounds in complex mixtures. norman-network.netleco.comFurther development of column combinations and modulation techniques to improve resolution for a wider range of chlorinated alkanes. norman-network.netleco.com
High-Resolution Mass Spectrometry (HRMS) Techniques like Time-of-Flight (TOF) and Orbitrap MS provide high mass accuracy, enabling the differentiation of compounds with very similar mass-to-charge ratios. pops.intnih.govgcms.czIncreased use of HRMS is expected to improve the detection and quantification of chlorinated paraffins, including long-chain congeners. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy One- and two-dimensional NMR techniques (e.g., HSQC, HMBC) can provide detailed structural information, including the substitution patterns of chlorine atoms on the alkane backbone. nih.govFuture applications could involve using NMR to create spectral libraries for identifying specific structural motifs in complex mixtures and for distinguishing between products from different manufacturers. nih.gov
Novel Ionization Sources The development of new ionization sources for mass spectrometry, such as those used in GCxGC-HR-TOFMS, can enhance the sensitivity and selectivity of detection for chlorinated compounds. leco.comResearch into new ionization techniques will likely focus on minimizing fragmentation and improving the detection of less volatile and lower chlorinated congeners. leco.comnih.gov
Data Deconvolution Algorithms The use of mathematical algorithms, multiple linear regression, and principal component analysis can help to deconvolute complex mass spectra and chromatograms, aiding in the quantification of different homologue groups. pops.intnih.govThe development of more sophisticated data processing tools, such as custom-built software for automated identification, will be crucial for handling the large datasets generated by modern analytical instruments. arxiv.org

A significant challenge that remains is the analysis of lower chlorinated paraffins (11] nih.gov Furthermore, the lack of commercially available analytical standards for individual congeners and certified reference materials hinders the development of fully validated and routine analytical methods. pops.intresearchgate.netuea.ac.uk Future efforts to synthesize and certify such standards are crucial for improving the quality and comparability of analytical data across different laboratories. pops.intuea.ac.uk),>

Integration of Computational and Experimental Methodologies for Comprehensive Understanding of Chlorinated Alkane Behavior

A holistic understanding of the properties and behavior of chlorinated alkanes like this compound requires a synergistic approach that combines experimental data with computational modeling. This integration can provide deeper insights into their physicochemical properties, reactivity, and environmental fate.

Computational chemistry offers powerful tools to predict various molecular properties. For instance, quantum chemical methods can be used to calculate geometries, physical properties, wavefunctions, and electron densities for a large number of chlorinated compounds. nih.gov This information is valuable for understanding structure-property relationships. nih.gov Monte Carlo models have been developed to simulate the free-radical chlorination process, predicting the detailed molecular composition of technical mixtures. nih.gov Such models can be validated and refined by comparing their predictions with experimentally determined distributions. nih.gov

The integration of these methodologies can be applied in several key areas:

Predicting Physicochemical Properties: Computational models can estimate properties such as vapor pressure, solubility, and partitioning coefficients, which are crucial for assessing the environmental transport and fate of these compounds. mdpi.comcam.ac.uk These predictions can then be validated through experimental measurements.

Understanding Reactivity and Degradation: Computational studies can elucidate reaction mechanisms, such as reductive dechlorination, which is an important degradation pathway for polychlorinated alkanes. pnnl.gov This can help in predicting the persistence of these compounds in the environment.

Accelerating Material Discovery: In a broader context, integrated computational and experimental workflows, including the use of artificial intelligence and automation, are accelerating the discovery of new organic materials. nih.gov This approach can be adapted to guide the synthesis of novel chlorinated alkanes with desired properties.

Improving Analytical Identification: Computational methods can predict mass spectra, which can be compared with experimental data from techniques like high-resolution mass spectrometry to aid in the identification of unknown compounds in complex mixtures. scholaris.ca

The table below summarizes the synergy between computational and experimental approaches.

Synergy of Computational and Experimental Methods

Research AreaComputational ApproachExperimental ValidationCombined Insight
Synthesis Catalyst design and selectivity prediction. nih.govSynthesis and characterization of new compounds. nih.govAccelerated development of selective synthetic routes.
Characterization Prediction of mass spectra and NMR shifts. scholaris.caGC/MS and NMR analysis of technical mixtures. nih.govImproved identification and structural elucidation of isomers.
Physicochemical Properties Calculation of properties like solubility and vapor pressure. mdpi.comLaboratory measurements of physical properties.More accurate prediction of environmental fate and transport.
Degradation Pathways Modeling of reaction mechanisms and kinetics. pnnl.govBiodegradation and abiotic degradation studies.Enhanced understanding of persistence and transformation products.

Future research will likely see a greater emphasis on creating and utilizing comprehensive datasets of quantum chemical properties for chlorinated compounds to train machine learning models, further enhancing the predictive power of computational approaches. nih.gov

Application of Green Chemistry Principles in the Synthesis and Use of Tetrachloroundecanes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ignited.infq-unam.orgrroij.com The application of these principles to the synthesis and use of tetrachloroundecanes and other chlorinated alkanes is a critical area for future research, driven by the need for more sustainable and environmentally responsible chemical manufacturing. researchgate.netpurkh.com

Key areas for the application of green chemistry principles include:

Safer Synthesis Routes: Traditional chlorination often uses hazardous reagents like elemental chlorine. researchgate.net Green chemistry encourages the development of alternative, safer chlorination methods. This includes catalyst-assisted reactions that can operate under milder conditions and replace hazardous reagents. bio-conferences.orgijsetpub.com For example, developing catalytic methods that substitute chlorine-based intermediates is a key goal. bio-conferences.org

Energy Efficiency: Conducting synthetic reactions at ambient temperature and pressure reduces energy consumption. fq-unam.org The development of highly active catalysts, as well as the use of microwave and ultrasound-assisted synthesis, can help achieve this goal by accelerating reactions and improving yields with less energy input. fq-unam.org

Use of Renewable Feedstocks: While alkanes are derived from fossil fuels, future research could explore the production of alkanes from renewable biomass sources, which would reduce the carbon footprint of the entire production chain. fq-unam.orgijsetpub.com

Waste Reduction: A core principle of green chemistry is to maximize atom economy, meaning that most of the atoms in the reactants are incorporated into the final product. fq-unam.org The development of highly selective synthetic methods, as discussed in section 7.1, directly contributes to waste reduction by minimizing the formation of unwanted by-products. ijsetpub.com

Safer Solvents and Reaction Conditions: Many organic syntheses rely on volatile and toxic solvents. nih.gov Green chemistry promotes the use of safer alternatives like water, ionic liquids, or even solvent-less reaction conditions. nih.gov

The table below highlights how green chemistry principles can be applied to the lifecycle of tetrachloroundecanes.

Application of Green Chemistry Principles

PrincipleTraditional ApproachGreen Chemistry Approach
Reagents Use of elemental chlorine. researchgate.netCatalytic chlorination using safer reagents. bio-conferences.org
Energy High-temperature, high-pressure reactions.Reactions at ambient temperature and pressure; use of microwave or ultrasound. fq-unam.org
Feedstocks Fossil fuel-derived alkanes.Alkanes derived from renewable biomass. ijsetpub.com
Solvents Use of volatile and toxic organic solvents. nih.govUse of water, ionic liquids, or solvent-free conditions. nih.gov
Waste Generation of large amounts of by-products and waste. rroij.comHigh atom economy reactions with minimal by-products. fq-unam.org

Future research in this area will focus on the practical implementation of these principles in industrial processes. This includes the development of robust and recyclable catalysts, the optimization of reaction conditions for energy efficiency, and the exploration of bio-based feedstocks for alkane production. nih.govfq-unam.orgijsetpub.com The ultimate goal is to create a more sustainable framework for the synthesis and application of chlorinated alkanes, minimizing their environmental impact throughout their lifecycle. purkh.com

Q & A

Q. What analytical methods are recommended for detecting and quantifying 1,1,1,11-Tetrachloroundecane in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5) is widely used due to its sensitivity for chlorinated alkanes. Method optimization should include spike-and-recovery tests to account for matrix effects in soil or water samples. Calibration curves must span expected environmental concentrations (e.g., 0.005–2.0 µg/L) to ensure linearity . Confirmatory analysis via high-resolution LC-MS/MS is advised for complex matrices.

Q. How does the structural isomerism of this compound influence its environmental partitioning behavior?

Isomers like 1,1,1,3-Tetrachloroundecane and 1,2,10,11-Tetrachloroundecane exhibit distinct Henry’s Law constants (e.g., 48.2 for 1,1,1,3-isomer) and log Kow values, affecting volatility and bioaccumulation potential. Experimental designs should compare isomer-specific partitioning using shake-flask methods for octanol-water distribution .

Q. What are the primary toxicity mechanisms of this compound in aquatic organisms?

Acute toxicity studies in Daphnia magna suggest mitochondrial disruption via uncoupling of oxidative phosphorylation. Dose-response experiments should follow OECD Test No. 202 guidelines, with endpoints including LC50 and EC50 values. Include negative controls with solvent carriers (e.g., acetone) to isolate compound-specific effects .

Q. How can researchers safely handle and store this compound in laboratory settings?

Use fume hoods and PPE (nitrile gloves, goggles) to minimize inhalation and dermal exposure. Store in amber glass vials under inert gas (argon) at 4°C to prevent photodegradation. Regularly monitor airborne concentrations via NIOSH Method 1003 .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported degradation rates of this compound under varying redox conditions?

Conduct microcosm studies with controlled redox potentials (e.g., aerobic vs. sulfate-reducing conditions). Use isotopically labeled compounds (e.g., <sup>13</sup>C-Tetrachloroundecane) to track mineralization pathways. Statistical meta-analysis of prior data can identify confounding variables (e.g., pH, organic carbon content) .

Q. How can computational models predict the long-term environmental fate of this compound isomers?

Apply QSPR (Quantitative Structure-Property Relationship) models parameterized with experimental data (e.g., hydrolysis rate constants, sorption coefficients). Validate predictions using field data from contaminated sites, with sensitivity analysis to assess model uncertainty .

Q. What methodologies differentiate the bioaccumulation potential of this compound isomers in trophic chains?

Use stable isotope probing (SIP) in mesocosm experiments to trace isomer-specific uptake in fish liver tissues. Pair with lipid-normalized bioaccumulation factors (BAFs) and probabilistic modeling to account for food-web dynamics .

Q. How do synthesis routes for this compound isomers impact purity and yield in laboratory-scale production?

Compare radical chlorination (UV-initiated) vs. catalytic chlorination (FeCl3) methods. Optimize reaction time and stoichiometry using design-of-experiments (DoE) approaches. Purity assessment requires GC×GC-TOFMS to resolve co-eluting isomers .

Q. What role does this compound play in groundwater contamination, and how can remediation strategies be optimized?

Field studies should correlate plume geometry with hydrogeological parameters (e.g., hydraulic conductivity). Test in situ chemical reduction (ISCR) using nano-zero-valent iron (nZVI) coupled with microbial consortia for reductive dechlorination .

Q. How can advanced spectral techniques (e.g., NMR, XAS) elucidate the interaction of this compound with soil organic matter?

Solid-state <sup>13</sup>C NMR can identify binding sites in humic acids, while X-ray absorption spectroscopy (XAS) reveals chlorine speciation at mineral surfaces. Pair with molecular dynamics simulations to model sorption mechanisms .

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